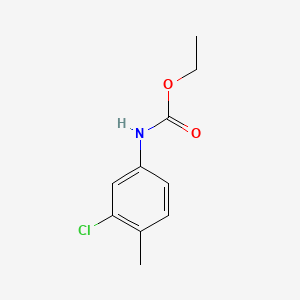

Ethyl 3-chloro-4-methylcarbanilate

概要

説明

Ethyl 3-chloro-4-methylcarbanilate is a synthetic compound widely used in scientific experiments and industry. It is an organochlorine pesticide employed for controlling pests in crops, vegetables, and fruits. The compound has the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol.

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 3-chloro-4-methylcarbanilate can be synthesized through various methods. One common route involves the reaction of glycidyl propargyl ether with this compound under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize efficiency and minimize waste. The process may include steps such as distillation and crystallization to purify the final product.

化学反応の分析

Types of Reactions: Ethyl 3-chloro-4-methylcarbanilate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert this compound into other derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like sodium hydroxide and ammonia can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

科学的研究の応用

Pharmaceutical Applications

Ethyl 3-chloro-4-methylcarbanilate is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. It serves as a building block in the production of various drugs, particularly those targeting neurological and psychiatric disorders.

Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound is utilized in the synthesis of several APIs due to its ability to undergo further chemical transformations. For instance, it can be converted into more complex structures that exhibit therapeutic effects against conditions such as depression and anxiety. The reaction pathways often involve nucleophilic substitutions and cyclization processes that enhance the pharmacological profile of the resulting compounds .

Case Study: Antidepressant Development

In a recent study, researchers explored the potential of derivatives of this compound in developing new antidepressants. The derivatives demonstrated significant activity in preclinical models, indicating that modifications to the carbanilate structure could yield compounds with enhanced efficacy and reduced side effects .

Agrochemical Applications

In addition to its pharmaceutical uses, this compound has applications in agrochemicals, particularly as a pesticide and herbicide.

Pesticide Formulations

The compound is effective against a variety of pests, making it valuable in agricultural formulations. Its mode of action typically involves disrupting the nervous systems of target insects, leading to paralysis and death. This characteristic positions it as a critical component in integrated pest management strategies .

Herbicide Development

Research has also indicated that this compound can be modified to create herbicides that target specific weed species without harming crops. This selectivity is crucial for sustainable agricultural practices, allowing farmers to manage weed populations while minimizing environmental impact .

Industrial Applications

Beyond pharmaceuticals and agriculture, this compound finds utility in various industrial applications.

Chemical Manufacturing

The compound serves as an intermediate in the synthesis of dyes and pigments, contributing to the production of colorants used in textiles and plastics. Its stable chemical properties make it suitable for use in formulations requiring long-lasting color retention .

Material Science

In material science, this compound is investigated for its potential use in polymer chemistry. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it valuable for developing advanced materials for engineering applications .

作用機序

The mechanism of action of ethyl 3-chloro-4-methylcarbanilate involves its interaction with molecular targets in pests. The compound disrupts the normal functioning of the nervous system in pests, leading to their death. The exact pathways and molecular targets can vary depending on the specific pest species.

類似化合物との比較

Ethyl 3-chloro-4-methylcarbanilate can be compared with other organochlorine pesticides, such as:

- Ethyl 4-chlorophenoxyacetate

- Ethyl 2,4-dichlorophenoxyacetate

- Ethyl 3,5-dichlorobenzoate

Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds. Its effectiveness as a pesticide and its applications in various scientific fields highlight its importance.

生物活性

Ethyl 3-chloro-4-methylcarbanilate, also known by its CAS number 85419-40-5, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure includes a carbamate functional group, which is known for various biological activities. The compound exhibits moderate lipophilicity, which influences its bioavailability and interaction with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In studies evaluating its effects against various bacterial strains, the compound demonstrated inhibitory activity, particularly against Gram-positive bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although specific pathways remain to be elucidated.

Insecticidal Properties

This compound has been investigated for its insecticidal potential. It is categorized as a carbamate pesticide, which functions by inhibiting acetylcholinesterase (AChE), an enzyme crucial for neurotransmission in insects. This inhibition leads to an accumulation of acetylcholine, resulting in paralysis and death of the insect.

| Activity | Target Organism | Mechanism | Reference |

|---|---|---|---|

| Antimicrobial | Gram-positive bacteria | Disruption of cell wall synthesis | |

| Insecticidal | Various insect species | AChE inhibition |

Toxicological Profile

The safety profile of this compound has been assessed in various studies. Acute toxicity tests indicate that the compound poses moderate risks to non-target organisms, including aquatic species. The European Union has classified it under regulations concerning pesticide residues, emphasizing the need for careful monitoring in agricultural applications.

Case Studies

- Agricultural Application : A study conducted on the efficacy of this compound as a pesticide revealed significant reductions in pest populations in treated fields compared to controls. This study highlighted its potential as an effective alternative to more hazardous pesticides.

- Environmental Impact Assessment : Research assessing the environmental fate of this compound indicated that it degrades relatively quickly in soil but may persist in aquatic environments. This finding underscores the importance of evaluating ecological risks associated with its use.

Molecular Docking Studies

Molecular docking studies have been employed to predict the interactions of this compound with various biological targets. These studies suggest that the compound may bind effectively to AChE, supporting its role as an insecticide. Additionally, potential off-target interactions with human enzymes have raised concerns regarding safety and environmental impact.

特性

IUPAC Name |

ethyl N-(3-chloro-4-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-3-14-10(13)12-8-5-4-7(2)9(11)6-8/h4-6H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJEXITNRKHKKBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC(=C(C=C1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90234635 | |

| Record name | Ethyl 3-chloro-4-methylcarbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90234635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85419-40-5 | |

| Record name | Ethyl 3-chloro-4-methylcarbanilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085419405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 85419-40-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=213682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-chloro-4-methylcarbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90234635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL N-(3-CHLORO-4-METHYLPHENYL)CARBAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。